molecular formula C17H12ClN2O6S2- B1580445 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate CAS No. 51503-28-7

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate

Cat. No. B1580445
CAS RN: 51503-28-7
M. Wt: 439.9 g/mol
InChI Key: YKRLYXJCIARNKF-UHFFFAOYSA-L
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Description

Physical And Chemical Properties Analysis

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate is a powder . It is soluble in water, with a solubility of 25 mg/mL .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 1,5-naphthalenedisulphonic acid.", "Starting Materials": [ "4-chloro-2-methylaniline", "Sodium nitrite", "Hydrochloric acid", "1,5-naphthalenedisulphonic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 4-chloro-2-methylaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form the diazonium salt.", "Dissolve 1,5-naphthalenedisulphonic acid in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution dropwise with stirring to form the coupling product.", "Isolate the product by filtration and wash with water and ethanol.", "Dry the product under vacuum." ] }

CAS RN

51503-28-7

Product Name

4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate

Molecular Formula

C17H12ClN2O6S2-

Molecular Weight

439.9 g/mol

IUPAC Name

4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O6S2.C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-2

InChI Key

YKRLYXJCIARNKF-UHFFFAOYSA-L

SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Other CAS RN

51503-28-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
Reactant of Route 2
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
Reactant of Route 3
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4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
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4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
Reactant of Route 5
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4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methylbenzenediazonium 1,5-naphthalenedisulphonate

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